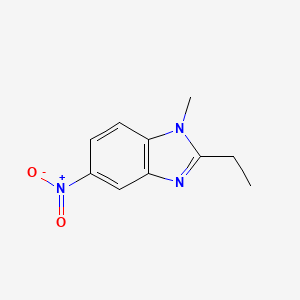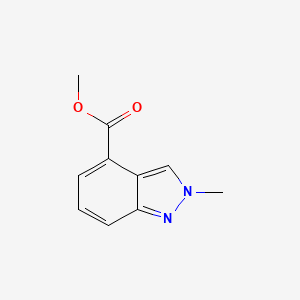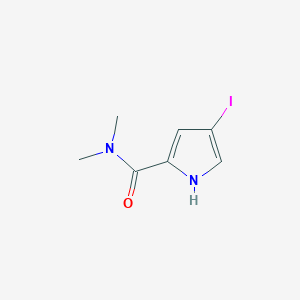
Potassium (2-aminocarbonylphenyl)trifluoroborate
Overview
Description
Potassium (2-aminocarbonylphenyl)trifluoroborate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters as it is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: 1) boronic acids are often difficult to purify and have uncertain stoichiometry; 2) the boronate esters lack atom-economy and thus detract market value; and 3) boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .Molecular Structure Analysis
The molecular formula of this compound is C7H6BF3KNO .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Mechanism of Action
Target of Action
Potassium (2-aminocarbonylphenyl)trifluoroborate is primarily used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or pseudohalides .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide or pseudohalide. In the transmetalation step, the organoboron compound, in this case, this compound, transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in a wide range of biochemical pathways, depending on their specific structures.
Pharmacokinetics
As an organoboron compound, it is generally considered to be stable and resistant to oxidative conditions
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, with potential applications in many areas of chemistry and biology.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . Additionally, this compound is stable in the presence of air and moisture , which can be advantageous in certain environments.
Future Directions
Potassium trifluoroborates are expanding the palette of available boron reagents for cross-coupling reactions . They offer several advantages over traditional organoboron reagents, and their use in the synthesis of various natural products and biologically significant analogues is a testament to their effectiveness .
Biochemical Analysis
Biochemical Properties
Potassium (2-aminocarbonylphenyl)trifluoroborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating specific biochemical processes. The compound’s trifluoroborate group is known to form stable complexes with biomolecules, enhancing their stability and activity . These interactions are crucial for the compound’s role in biochemical assays and research.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with key signaling molecules and transcription factors results in altered cellular responses, making it a valuable tool in cellular biology research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. Its trifluoroborate group plays a critical role in these interactions, providing stability and specificity to the binding process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects and toxicity profiles are essential considerations for using this compound in vivo.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is vital for optimizing the compound’s use in research applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects . This localization is essential for its role in cellular processes and biochemical assays.
Properties
IUPAC Name |
potassium;(2-carbamoylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQXOAAOPKOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660125 | |
| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-70-0 | |
| Record name | Borate(1-), [6-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1387826.png)
![2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid](/img/structure/B1387827.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
![[2-(2-Quinolin-2-ylethyl)phenyl]amine](/img/structure/B1387829.png)

![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
